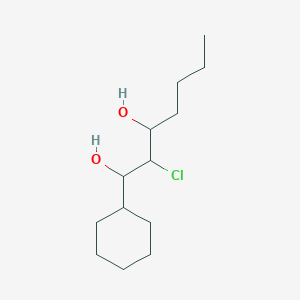
2-Chloro-1-cyclohexylheptane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-cyclohexylheptane-1,3-diol is an organic compound characterized by a cyclohexyl ring attached to a heptane chain with a chlorine atom and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexylheptane-1,3-diol typically involves the chlorination of 1-cyclohexylheptane-1,3-diol. This can be achieved through the reaction of 1-cyclohexylheptane-1,3-diol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the compound. Catalysts such as Lewis acids may be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-cyclohexylheptane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and sodium azide (NaN3) for azide substitution.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOH in water or ethanol, NaN3 in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of hydroxyl or azide derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-cyclohexylheptane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-cyclohexylheptane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-cyclohexylheptane-1,3-diol: Similar structure but different position of the chlorine atom.
2-Bromo-1-cyclohexylheptane-1,3-diol: Bromine instead of chlorine.
2-Chloro-1-cyclohexylhexane-1,3-diol: Shorter carbon chain.
Uniqueness
2-Chloro-1-cyclohexylheptane-1,3-diol is unique due to its specific structural arrangement, which influences its chemical reactivity and biological activity. The presence of both chlorine and hydroxyl groups provides a versatile platform for various chemical modifications and applications.
Eigenschaften
CAS-Nummer |
109898-28-4 |
|---|---|
Molekularformel |
C13H25ClO2 |
Molekulargewicht |
248.79 g/mol |
IUPAC-Name |
2-chloro-1-cyclohexylheptane-1,3-diol |
InChI |
InChI=1S/C13H25ClO2/c1-2-3-9-11(15)12(14)13(16)10-7-5-4-6-8-10/h10-13,15-16H,2-9H2,1H3 |
InChI-Schlüssel |
HDFQULFBLBYJHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(C(C1CCCCC1)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


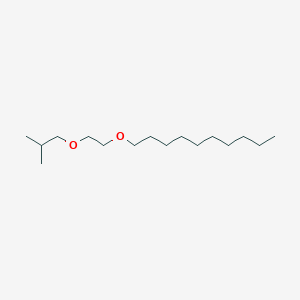
![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
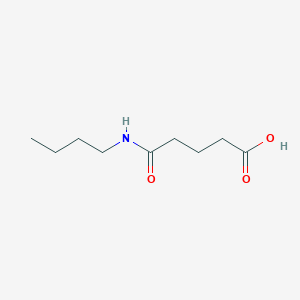
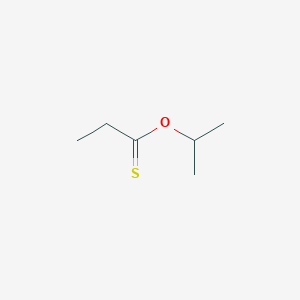
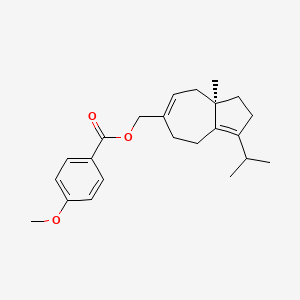
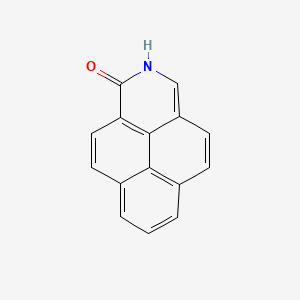
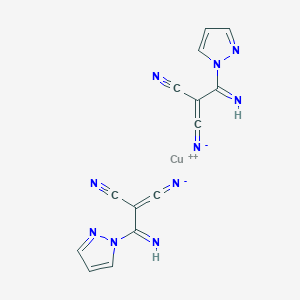

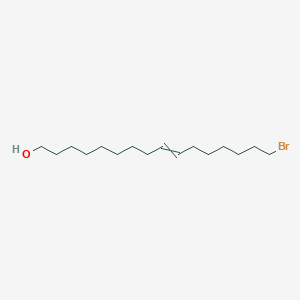
![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
![4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol](/img/structure/B14335424.png)
![Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-](/img/structure/B14335434.png)
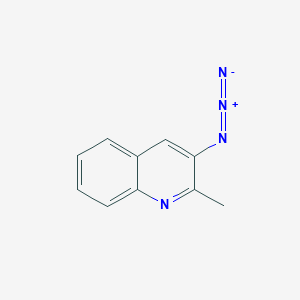
![3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate](/img/structure/B14335450.png)
